6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLYQBFPDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634628 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-20-4 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Central Role of Pyridine Carboxylic Acid Scaffolds in Advanced Chemistry and Biology
Pyridine (B92270) carboxylic acids are a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of utility in both medicinal and materials science. This class of compounds features a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—adorned with a carboxylic acid group. The position of this acidic moiety gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid).
The pyridine ring itself is a privileged scaffold in drug discovery, second only to benzene in its frequency among FDA-approved pharmaceuticals. nih.gov Its nitrogen atom imparts unique properties, including the ability to act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for biological activity, particularly in enzyme inhibition. nih.govnih.gov The addition of a carboxylic acid group further enhances these properties by providing an additional site for hydrogen bonding and salt formation, improving polarity and aqueous solubility. nih.gov
This structural framework has been historically instrumental in the development of a plethora of therapeutic agents for conditions ranging from tuberculosis and cancer to diabetes and neurodegenerative diseases. nih.govnih.gov The adaptability of the pyridine ring allows for diverse substitution patterns, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. nih.gov Research continues to actively explore derivatives of pyridine carboxylic acids for novel enzyme inhibitors and other bioactive compounds. nih.govnih.gov
The Strategic Importance of Pyrrolidine Moieties in Heterocyclic Compound Design
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is another exceptionally valuable motif in the design of modern pharmaceuticals and bioactive compounds. nih.gov Its prevalence is underscored by its presence in numerous natural products and FDA-approved drugs, where it contributes significantly to molecular diversity and biological function. nih.gov
Unlike flat aromatic systems, the pyrrolidine ring is non-planar and flexible, a feature often described as "pseudorotation." This conformational mobility allows it to present substituents in a well-defined three-dimensional arrangement, which is critical for precise interactions with the active sites of proteins and enzymes. nih.gov The sp³-hybridized carbon atoms provide a scaffold for creating complex stereochemistry, and the orientation of substituents can dramatically influence a compound's biological profile and target selectivity. nih.gov
Furthermore, the nitrogen atom within the pyrrolidine ring is a key functional feature. As a secondary amine, it confers basicity to the scaffold and can serve as a crucial hydrogen bond acceptor. nih.gov This nitrogen also provides a convenient point for substitution, allowing for the attachment of various functional groups to modulate a molecule's physicochemical properties and biological activity. nih.gov The incorporation of the pyrrolidine scaffold is a widely used strategy to enhance potency, selectivity, and pharmacokinetic properties in drug design. nih.gov
Research Trajectories of 6 1 Pyrrolidyl Pyridine 2 Carboxylic Acid
Established Synthetic Pathways to the Core Structure
The formation of the this compound scaffold relies on fundamental reactions that first build the pyridine (B92270) carboxylic acid ring system, followed by the introduction of the pyrrolidine substituent.
The construction of the pyridine ring is a foundational step in organic synthesis, with numerous methods relying on condensation reactions. baranlab.org These reactions typically build the heterocyclic ring by combining smaller, acyclic precursors. A primary approach involves the condensation of ammonia (B1221849) or an ammonia equivalent with 1,5-dicarbonyl compounds. baranlab.orggcwgandhinagar.com The initial reaction forms a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. baranlab.org
Variations of this strategy include the renowned Hantzsch pyridine synthesis, which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester (a 1,3-dicarbonyl compound), and ammonia. baranlab.org While this method classically produces symmetrical dihydropyridines that are subsequently oxidized, modern modifications allow for the synthesis of asymmetric pyridines. baranlab.org
More advanced cyclocondensation strategies have been developed to provide highly substituted pyridines. For instance, a flexible three-component reaction utilizing lithiated alkoxyallenes, nitriles, and a carboxylic acid can generate highly functionalized pyridin-4-ol derivatives. chim.it Although this specific example yields a pyridin-4-ol, the underlying principle of building the pyridine ring from multiple components is a cornerstone of pyridine synthesis. Large-scale preparations often employ cyclocondensation reactions at high temperatures, sometimes in the gas phase, using precursors like 1,5-dioxopentane and ammonia. youtube.com
Table 1: Overview of Selected Pyridine Ring Condensation Strategies
| Reaction Name/Type | Key Reactants | General Description | Reference |
|---|---|---|---|
| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia (or Hydroxylamine) | Direct cyclization with ammonia followed by oxidation, or condensation with hydroxylamine (B1172632) to avoid a separate oxidation step. | baranlab.org |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | A multi-component reaction forming a dihydropyridine intermediate, which is subsequently oxidized to the pyridine. | baranlab.org |
| Multi-component Allene-Based Synthesis | Lithiated alkoxyallene, Nitrile, Carboxylic Acid | A modern approach yielding highly substituted pyridine derivatives through a series of condensation and cyclization steps. | chim.it |
Once the pyridine-2-carboxylic acid (or its ester equivalent) is formed with a suitable leaving group at the 6-position, the pyrrolidine ring is introduced via a nucleophilic aromatic substitution (SNAr) reaction. gcwgandhinagar.commasterorganicchemistry.com In this key step, pyrrolidine acts as a nitrogen nucleophile, attacking the electron-deficient C-6 position of the pyridine ring and displacing the leaving group. gcwgandhinagar.combath.ac.uk
The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the electron-withdrawing nature of the ring nitrogen, particularly at the α (C-2, C-6) and γ (C-4) positions. gcwgandhinagar.combath.ac.uk For the synthesis of this compound, a 6-halopyridine-2-carboxylic acid ester is a common starting material. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. libretexts.org
The choice of the halogen leaving group can influence the reaction conditions. While 3-halopyridines are generally less reactive than 2- or 4-halopyridines, high yields can be achieved for substitutions at any position with appropriate conditions, such as microwave irradiation, which can significantly shorten reaction times. sci-hub.se In SNAr reactions on halopyridines, the reactivity order of the halogens can vary depending on the nucleophile and reaction conditions. For some nucleophiles, fluorine is the most reactive leaving group, while for others, the differences are less substantial. bath.ac.uksci-hub.se
Table 2: Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution
| Halogen (X) at C-6 | General Reactivity Trend | Comments | Reference |
|---|---|---|---|
| Fluorine (F) | Often the most reactive | The high electronegativity of fluorine activates the ring for nucleophilic attack, making the C-F bond cleavage (the rate-determining step in many SNAr reactions) favorable. | bath.ac.uksci-hub.se |
| Chlorine (Cl) | Moderately reactive | Commonly used due to the availability and cost-effectiveness of starting materials. | sci-hub.senih.gov |
| Bromine (Br) | Moderately reactive | Similar in reactivity to chloro-pyridines in many substitution reactions. | sci-hub.senih.gov |
| Iodine (I) | Least reactive | Iodine is the best leaving group among halogens, but the C-I bond is the least polarizing, making the initial nucleophilic attack less favorable. | sci-hub.senih.gov |
Advanced Strategies for Pyrrolidine-2-carboxylic Acid Derivative Preparation
The synthesis of derivatives often requires sophisticated methods that control stereochemistry and allow for specific functionalization of the pyrrolidine ring.
Achieving chiral control in the synthesis of pyrrolidine derivatives is critical, as biological activity is often dependent on specific stereoisomers. nih.gov A common and effective strategy is to begin with a chiral starting material, a "chiral pool" approach. Amino acids such as L-proline, D-proline, and pyroglutamic acid are excellent precursors that provide a pre-defined stereocenter. nih.govnih.govmdpi.com For example, N-Boc-D-proline can serve as the starting point for a multi-step synthesis where the inherent chirality of the proline is carried through to the final product. nih.gov
Asymmetric catalysis offers another powerful route. Methods such as 1,3-dipolar cycloadditions between azomethine ylides and alkenes can be rendered stereoselective through the use of chiral catalysts. nih.gov Furthermore, modern techniques like catalyst-tuned regio- and enantioselective hydroalkylation of pyrroline (B1223166) precursors allow for the selective formation of C2- or C3-alkylated chiral pyrrolidines. organic-chemistry.org C-H activation has also emerged as a highly efficient and stereoselective strategy for creating new C-C bonds on the pyrrolidine scaffold. nih.gov
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like pyrrolidine-2-carboxylic acid derivatives. wikipedia.org They are used to temporarily mask reactive functional groups—primarily the pyrrolidine nitrogen (a secondary amine) and the carboxylic acid—to prevent them from interfering with reactions at other sites in the molecule. researchgate.netoup.com
The selection of a protecting group is dictated by its stability to the planned reaction conditions and the ability to remove it selectively without affecting other parts of the molecule. oup.com For the pyrrolidine nitrogen, carbamates such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) are widely used. nih.govgoogle.com The carboxylic acid is typically protected as an ester, for example, a methyl, benzyl (B1604629), or tert-butyl ester. oup.comgoogle.com
The concept of orthogonal protection is crucial, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, a Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while an Fmoc group is removed by base (e.g., piperidine), and a benzyl ester can be cleaved by hydrogenolysis. nih.govwikipedia.org
Table 3: Common Protecting Groups for Pyrrolidine-2-Carboxylic Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amine (N-H) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | nih.govgoogle.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org | |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H2, Pd/C) | researchgate.net | |
| Carboxylic Acid (COOH) | Benzyl Ester | Bn | Catalytic Hydrogenolysis (H2, Pd/C) | wikipedia.orgoup.com |
| tert-Butyl Ester | tBu | Strong acid (e.g., TFA, HCl) | nih.govwikipedia.orggoogle.com |
Introducing additional substituents onto the pyrrolidine ring is a key strategy for creating diverse derivatives and exploring structure-activity relationships. A variety of methods exist to functionalize the pyrrolidine scaffold at different positions.
Direct alkylation is a common approach. For example, the carbon atom alpha to the ester group (C-2) in a protected pyrrolidine-2-carboxylate can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then treated with an alkyl halide to introduce a new substituent. mdpi.com Similarly, alkylation can be achieved at other positions, such as the C-4 position of a pyroglutamate (B8496135) derivative, by deprotonation with a base like lithium bis(trimethylsilyl)amide (LHMDS) followed by quenching with an electrophile. nih.gov
More advanced functionalization techniques include transition metal-catalyzed cross-coupling reactions. After introducing a halide or triflate onto the pyrrolidine ring, Suzuki or other coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Additionally, direct C-H functionalization or amination reactions provide powerful, step-economical routes to introduce new groups onto the saturated heterocyclic ring without pre-functionalization. nih.govorganic-chemistry.org
Exploration of Related Pyridine and Pyrrolidine Building Blocks in Synthesis
The construction of the target molecule necessitates robust methods for preparing its constituent heterocyclic systems. The following subsections delve into the synthesis of pyridine-2-carboxylic acid analogues bearing diverse functional groups, the derivatization of the pyrrolidine ring to enhance its utility as a building block, and overarching strategies for assembling the pyridine framework.
The synthesis of pyridine-2-carboxylic acid and its derivatives is a cornerstone of heterocyclic chemistry, providing access to a wide array of intermediates for pharmaceuticals and materials science. nih.gov Researchers have developed numerous strategies to introduce a variety of substituents onto the pyridine ring, enhancing the molecular diversity available for creating complex target structures.
One common approach involves the modification of pre-existing pyridine rings. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to functionalize halopyridines. acs.org These methods allow for the introduction of aryl, alkyl, and other groups at specific positions. Another strategy begins with pyridine-N-oxides, which can be activated and subsequently reacted with nucleophiles to introduce substituents, as demonstrated in a three-component synthesis of pyridylacetic acid derivatives using Meldrum's acid. acs.org
Multi-component reactions offer an efficient pathway to highly functionalized pyridine derivatives from simple acyclic precursors. nih.gov For example, a one-pot reaction involving aldehydes, 1,3-diones, and aminopyrazoles, catalyzed by pyridine-2-carboxylic acid itself, can yield complex pyrazolo[3,4-b]quinolinones. nih.gov Similarly, the synthesis of 2-pyridone-3-carboxylic acids has been achieved through a three-component reaction between 3-formylchromone, primary amines, and Meldrum's acid. nih.gov
The direct synthesis of the pyridine ring from acyclic precursors is another powerful strategy. nih.govresearchgate.net These methods, often involving cyclization or condensation reactions, allow for the construction of the heterocyclic core with substituents already in place. nih.govdntb.gov.ua For example, advancements in transition-metal-catalyzed cyclization procedures provide new routes to functionalized pyridine derivatives. researchgate.netdntb.gov.ua The synthesis of 6-substituted imidazo[1,2-a]pyridine (B132010) derivatives has been accomplished using Suzuki and Mizoroki–Heck reactions to introduce aryl and alkyl chains, respectively. frontiersin.org
The table below summarizes various synthetic methods for producing substituted pyridine carboxylic acid analogues.
Table 1: Synthetic Methodologies for Pyridine-2-carboxylic Acid Analogues| Product Type | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Substituted 2-(Pyridyl)acetic Acids | Pyridine-N-oxides, Meldrum's acids, Various nucleophiles | Three-component substitution/decarboxylation | acs.org |
| 2-Pyridone-3-carboxylic Acids | 3-Formylchromone, Primary amines, Meldrum's acid | Three-component reaction | nih.gov |
| Pyridine-2,6-dicarboxamides | Pyridine-2,6-dicarboxylic acid, Oxalyl chloride, Aromatic amines | Acyl chloride condensation | mdpi.comresearchgate.net |
| 6-Aryl/Alkyl Imidazo[1,2-a]pyridines | 6-Bromo-imidazo[1,2-a]pyridine ester, Boronic acids / Alkenes | Suzuki / Mizoroki-Heck cross-coupling | frontiersin.org |
| Polysubstituted Pyridines | Aldehydes, Phosphorus ylides, Propargyl azide (B81097) | One-pot multi-component reaction | organic-chemistry.org |
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereogenic centers it can introduce into a molecule. nih.gov The ability to functionalize this saturated heterocycle is key to its use as a versatile building block in synthesis. mdpi.com
A primary strategy for pyrrolidine synthesis and derivatization starts from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.com These compounds provide a chiral pool from which a vast number of substituted pyrrolidines can be derived through standard organic transformations. For example, the synthesis of the antiviral drug Daclatasvir involves the derivatization of a proline-based intermediate. mdpi.com
Direct C-H functionalization has emerged as a powerful tool for derivatizing the pyrrolidine ring. acs.orgrsc.org Redox-neutral methods allow for the introduction of aryl and other groups at the α-position of the nitrogen atom. acs.orgrsc.org For instance, using a quinone monoacetal as an oxidizing agent enables the direct α-arylation of pyrrolidine in a one-pot reaction. rsc.org Another innovative approach involves a photo-promoted ring contraction of pyridines using silylborane to produce functionalized pyrrolidine derivatives. nih.govresearchgate.net
Cyclization reactions of acyclic precursors are also fundamental to constructing the pyrrolidine skeleton. mdpi.com Iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides provides an efficient route to α-tertiary chiral pyrrolidines. acs.org Furthermore, intramolecular amination of unactivated C(sp³)-H bonds, using iodine as an oxidant, offers a transition-metal-free pathway to pyrrolidines. organic-chemistry.org
The following table highlights several methods for the synthesis and functionalization of pyrrolidine rings.
Table 2: Strategies for Pyrrolidine Ring Derivatization| Methodology | Precursor(s) | Key Features | Reference |
|---|---|---|---|
| α-C–H Functionalization | 2-Substituted pyrrolidines, o-Benzoquinone | Regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines. | acs.org |
| Direct α-Arylation | Pyrrolidine, Quinone monoacetal, Aromatic nucleophiles | One-pot synthesis of α-aryl-substituted pyrrolidines. | rsc.org |
| Photo-promoted Ring Contraction | Pyridines, Silylborane | Forms pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. | nih.govresearchgate.net |
| Asymmetric Reductive Cross-Coupling | Ketimines, Alkyl iodides, Iron catalyst | Synthesis of chiral α-tertiary pyrrolidines. | acs.org |
| Stereoselective Synthesis from Cyclic Precursors | Proline, 4-Hydroxyproline | Utilizes the chiral pool for synthesizing optically pure pyrrolidine derivatives. | mdpi.com |
The construction of the pyridine core is a mature field of organic synthesis, yet new and improved methods continue to be developed. researchgate.net Strategies generally fall into two categories: the functionalization of a pre-formed pyridine ring or the de novo synthesis of the ring from acyclic components. nih.govdntb.gov.ua
Transition-metal-catalyzed cross-coupling reactions are indispensable for modifying pyridine scaffolds. nih.govresearchgate.net Reactions such as the Suzuki, Negishi, and Kumada couplings allow for the formation of carbon-carbon bonds between a halopyridine and a suitable organometallic reagent. researchgate.net These methods are crucial for introducing aryl and alkyl substituents at specific positions, including the C2 and C6 positions relevant to the parent compound. Direct C-H functionalization has also gained prominence as an atom-economical alternative to cross-coupling of pre-functionalized rings. researchgate.net
De novo synthesis through cyclization reactions provides access to a wide variety of substitution patterns that may be difficult to achieve through functionalization of the pre-formed ring. dntb.gov.ua Traditional condensation strategies, such as the Hantzsch pyridine synthesis, remain relevant, though modern advancements have improved their scope and efficiency. researchgate.net Transition-metal-catalyzed cyclization and hydroamination protocols offer powerful alternatives, enabling the construction of polysubstituted pyridines from simple, readily available starting materials. nih.govnih.gov For example, a one-pot sequential hydroamination can lead to five different classes of tri-substituted pyridines. nih.gov Another approach involves a multi-component reaction where Meldrum's acid derivatives act first as nucleophiles on activated pyridine-N-oxides and then as electrophiles, leading to diverse pyridylacetic acid derivatives. acs.org
The table below outlines some general strategies for the synthesis of the pyridine core.
Table 3: General Synthetic Strategies for the Pyridine Core| Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Cross-Coupling Reactions | Palladium-catalyzed coupling of halopyridines with organometallic reagents (e.g., boronic acids). | High functional group tolerance; regioselective functionalization. | nih.govresearchgate.net |
| Cyclization Reactions | Construction of the pyridine ring from acyclic precursors, often catalyzed by transition metals. | Access to diverse substitution patterns; can be highly convergent. | researchgate.netdntb.gov.ua |
| Direct C-H Functionalization | Direct coupling of a C-H bond on the pyridine ring with a reaction partner. | Atom-economical; useful for late-stage functionalization. | researchgate.net |
| Multi-component Reactions | Combining three or more reactants in a single operation to form a complex pyridine product. | High efficiency and atom economy; rapid assembly of molecular complexity. | acs.orgnih.gov |
| Pyridine Ring Contraction | Photochemical reaction of pyridines with silylborane to form pyrrolidine derivatives. | Skeletal editing approach to generate a different heterocyclic core. | nih.govresearchgate.net |
Redox Reactivity Profiles
The redox chemistry of the picolinic acid scaffold is a critical aspect of its reactivity. The presence of both a reducible pyridine ring and an oxidizable carboxylic acid function, along with the pyrrolidyl substituent, suggests a complex redox behavior.
Oxidation Pathways
The oxidation of the picolinic acid moiety can be targeted at either the alkyl substituent on the pyridine ring or the ring itself. Industrial processes often focus on the selective oxidation of alkylpyridines to produce pyridine carboxylic acids. google.com For instance, α-picoline can be oxidized to picolinic acid using catalysts like a vanadia-based system in the presence of oxygen. google.comgoogle.com The conditions for such reactions are carefully controlled to achieve high selectivity and yield. google.com The functional group and reaction conditions significantly influence the oxidation-reduction processes. researchgate.net In the case of this compound, the pyrrolidine ring introduces an additional site susceptible to oxidation, although the primary focus in synthetic applications is often on transformations involving the pyridine and carboxylate groups.
Reduction Processes
The reduction of pyridine carboxylic acids can lead to a variety of products depending on the reaction conditions and the specific isomer. The electrolytic reduction of picolinic acid has been shown to yield a mixture of products including α-picoline, its tetrahydro derivative, and α-pipecoline. sci-hub.st This indicates that both the pyridine ring and the carboxylic acid group can be reduced. The reduction of the pyridine ring is a common transformation, leading to piperidine (B6355638) derivatives, while the reduction of the carboxylic acid can yield the corresponding alcohol or, under more forcing conditions, the methyl group.
Substitution and Coupling Reactions
The pyridine ring in this compound is activated towards certain types of reactions due to its substituent pattern. The molecule can participate in various substitution and coupling reactions, leading to a diverse array of derivatives.
Derivatives of pyridine-2,6-dicarboxylic acid readily undergo condensation reactions. For example, the corresponding acyl chlorides react with aromatic amines to form symmetrical pyridine-2,6-dicarboxamides. mdpi.com Similarly, pyridine-2,6-dicarboxylic esters can act as O,N,O-pincer ligands, forming complexes with metal ions like Copper(II). mdpi.com These reactions highlight the utility of the carboxyl groups as handles for further functionalization.
The construction of a quaternary center at the picolinic site (the carbon adjacent to the nitrogen and the carboxylic acid) is achievable through methods like a one-pot acetylation–Michael addition followed by alkylative quaternization. rsc.org Furthermore, the nature of substituents on the pyridine ring can significantly influence reactivity in other parts of the molecule. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the substituent at the C6 position was found to be crucial for the compound's inhibitory activity against certain enzymes. frontiersin.org
Proton Transfer Phenomena and Salt Formation in Related Pyridine Carboxylates
Proton transfer is a fundamental process in the chemistry of pyridine carboxylic acids, leading to the formation of salts and zwitterions. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen allows for intramolecular or intermolecular proton transfer.
A prime example is the formation of a proton transfer compound between 2,6-pyridinedicarboxylic acid (dipicolinic acid) and 2-aminobenzothiazole. tandfonline.comgazi.edu.trnih.gov In this salt, a proton is transferred from one of the carboxylic acid groups to the basic nitrogen of the aminobenzothiazole. tandfonline.comgazi.edu.tr The resulting salt can then act as a ligand to form metal complexes. tandfonline.comgazi.edu.trnih.gov The formation of such salts is not always predictable and can be an unexpected outcome of a reaction, as observed in the reaction of ortho-substituted pyridine carboxamides with 1,3-propanesultone, which led to a salt instead of the expected alkylation product. nih.gov The hydrochloride salt of this compound is also a known, stable form of the compound. sigmaaldrich.com
The likelihood of salt versus co-crystal formation in acid-base systems can often be predicted by the ΔpKa rule, which considers the difference in acid dissociation constants between the acidic and basic components. rsc.org However, the solvation environment plays a crucial role in the final outcome, with the crystal lattice itself helping to stabilize the resulting ions. rsc.org
Table 1: Proton Transfer in Pyridine Carboxylate Systems
| Reactants | Product Type | Key Observation | Reference(s) |
| 2,6-Pyridinedicarboxylic acid + 2-Aminobenzothiazole | Proton Transfer Salt | Formation of (HABT)+(Hdipic)- | tandfonline.com, gazi.edu.tr, nih.gov |
| Ortho-pyridine carboxamides + 1,3-Propanesultone | Salt | Unexpected salt formation instead of N-alkylation | nih.gov |
| This compound + HCl | Hydrochloride Salt | Stable salt form of the title compound | sigmaaldrich.com |
Carboxylic Acid Functional Group Transformations (e.g., Hydrolysis, Decarboxylation)
The carboxylic acid group is a versatile functional group that can undergo several important transformations.
Hydrolysis: The hydrolysis of derivatives of pyridine carboxylic acids, such as anhydrides, has been studied kinetically. nih.gov In the context of metal complexes, synthesis attempts of pincer complexes in the presence of water can lead to hydrolysis of starting materials like pyridine-2,6-dicarbonyl dichloride to form the dicarboxylic acid, which then coordinates to the metal. mdpi.com
Decarboxylation: The decarboxylation of pyridine carboxylic acids is a well-documented reaction. nih.gov The thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds is known as the Hammick reaction, which produces 2-pyridyl-carbinols. wikipedia.org The mechanism is thought to proceed through a transient zwitterionic or carbene intermediate. wikipedia.org Kinetic studies on the decarboxylation of 3-substituted picolinic acids have shown that the reaction can proceed through different mechanisms depending on the acidity of the solution. researchgate.net For example, 3-hydroxy- and 3-aminopicolinic acids decarboxylate via a ylide mechanism at low acidity and a protonation mechanism at higher acidities. researchgate.net Decarboxylation can also be achieved under basic conditions, for instance, using potassium carbonate in toluene. brieflands.com
Catalytic Applications in Organic Synthesis, drawing insights from related picolinic acid derivatives
Picolinic acid and its derivatives have emerged as effective ligands and catalysts in a variety of organic transformations. Their ability to form stable chelate complexes with metal ions is central to their catalytic activity.
Table 2: Catalytic Applications of Picolinic Acid and its Derivatives
| Catalyst System | Reaction | Key Features | Reference(s) |
| Manganese(II)/Picolinic Acid | Epoxidation of Olefins | Rapid, efficient, and highly selective at low temperatures. organic-chemistry.org | organic-chemistry.org |
| 1D Cu(II)-Picolinic Acid Polymer | Click Reaction (Triazole Synthesis) | Highly efficient for the green synthesis of 1,4-disubstituted triazoles. nih.gov | nih.gov |
| Pyridine-2-carboxylic acid | One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles | Natural product catalyst enabling reactions under mild conditions. nih.gov | nih.gov |
| UiO-66-N(Zr)-N(CH2PO3H2)2 | Synthesis of Picolinate Derivatives | Heterogeneous catalyst with good yields and reusability. researchgate.net | researchgate.net |
A notable example is the manganese(II)/picolinic acid system, which catalyzes the rapid and efficient epoxidation of a broad range of olefins with high selectivity. organic-chemistry.org The five-membered chelate structure formed by the picolinic acid with the manganese ion is essential for this catalytic activity. organic-chemistry.org In another application, a copper(II) coordination polymer based on 2-picolinic acid has been shown to be a highly effective catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the "click" reaction. nih.gov Furthermore, pyridine-2-carboxylic acid itself can act as a natural product catalyst in one-pot multicomponent reactions, such as the synthesis of biologically active pyridones. nih.gov These examples underscore the potential of the picolinic acid scaffold, including this compound, in the development of novel catalytic systems.
Coordination Chemistry and Supramolecular Architectures Involving 6 1 Pyrrolidyl Pyridine 2 Carboxylic Acid
Ligand Design Principles and Coordination Modes
The structure of 6-(1-Pyrrolidyl)pyridine-2-carboxylic acid, featuring a pyridine (B92270) ring, a carboxylate group at the 2-position, and a pyrrolidyl substituent at the 6-position, is integral to its function as a ligand in coordination chemistry. The arrangement of these functional groups dictates its coordination behavior with metal ions.
The primary coordination sites of this compound are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This arrangement allows for chelation, forming stable five- or six-membered rings with a metal center.
Bidentate Coordination: The ligand can act as a bidentate chelating agent by coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. wikipedia.orgsjctni.edu This mode of coordination is common for picolinic acid and its derivatives. wikipedia.orgsjctni.edu The deprotonated carboxylate group at the 2-position, along with the pyridine nitrogen, creates a stable chelate ring, which is a recurring motif in the coordination chemistry of 2-substituted pyridine carboxylates. researchgate.net In some instances, dipicolinic acid, a related compound, has also been observed to act as a bidentate ligand, coordinating through a carboxylate oxygen. researchgate.net
Tridentate Coordination: While less common for a monosubstituted picolinic acid, the possibility of tridentate coordination exists, especially in the formation of polynuclear complexes. For instance, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-known tridentate ligand, coordinating through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. ajol.info Although this compound has only one carboxylate group, the pyrrolidyl nitrogen could potentially participate in coordination, leading to a tridentate N,N',O-coordination mode. However, the flexibility and steric bulk of the pyrrolidyl group might influence its ability to coordinate to the same metal center as the pyridine-carboxylate fragment. In related bis(pyridylhydrazone) compounds, the ligand has been shown to act in both bidentate and tridentate fashions depending on the metal ion. nih.gov
Metal Complexation Studies
The coordination of this compound to various metal ions leads to the formation of complexes with diverse geometries and properties.
Transition metals, with their partially filled d-orbitals, readily form stable complexes with N,O-donor ligands like picolinic acid derivatives. wikipedia.org The coordination of these ligands to transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) has been extensively studied. ajol.infonih.gov For example, mononuclear complexes with the general formula [M(L)Cl₂], where L is a derivative of dipicolinic acid, have been synthesized and characterized. researchgate.net In these complexes, an octahedral geometry is often proposed. nih.gov The interaction of such complexes with DNA has also been an area of active research. nih.gov
Interactive Table: Coordination Geometries of Transition Metal Complexes with Related Pyridine-Carboxylic Acid Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Cu(II) | Pyridine-2,6-dicarboxylate | Distorted Octahedral | researchgate.net |
| Ni(II) | Pyridine-2,5-dicarboxylate | Distorted Octahedral | researchgate.net |
| Zn(II) | Pyridine-2,6-dicarboxylate | Tetrahedral | nih.gov |
| Cd(II) | Pyridine-2,6-dicarboxylate | Distorted Octahedral | nih.gov |
The coordination chemistry of lanthanide and actinide ions with pyridine-carboxylic acid derivatives is of interest for applications in luminescence and magnetic materials. rsc.org Pyridine-2,6-dicarboxylic acid is a particularly effective ligand for sensitizing the luminescence of lanthanide ions. researchgate.net The complexation of lanthanides with pyridine-2,6-dicarboxylic acid and oxalic acid has been shown to form one-, two-, and three-dimensional coordination polymers. researchgate.net The structural diversity is attributed to the lanthanide contraction and the varied coordination modes of the pyridine dicarboxylate ligand. researchgate.net While specific studies on this compound with f-block elements are not widely reported, the principles derived from related ligands suggest that it would form stable complexes, potentially with interesting photophysical properties. The coordination typically involves the pyridine nitrogen and the carboxylate oxygen, similar to transition metal complexes. researchgate.net
Formation of Supramolecular Structures
Hydrogen bonding plays a crucial role in the solid-state assembly of metal complexes of pyridine-carboxylic acids. rsc.orgresearchgate.net In the crystal structures of these compounds, hydrogen bonds can form between coordinated water molecules, uncoordinated carboxylate oxygen atoms, and other functional groups present in the ligand or counter-ions. researchgate.netnih.gov For instance, in lanthanide complexes of 2,2'-bipyridine-6,6'-dicarboxylic acid, intramolecular and intermolecular hydrogen bonds lead to the formation of 3D supramolecular structures. rsc.org Similarly, in complexes of pyridine-2,6-dicarboxylic acid, hydrogen bonding involving the carboxyl groups can lead to the formation of endless chains. researchgate.net The pyrrolidyl group in this compound could also participate in weaker C-H···O or C-H···π interactions, further influencing the crystal packing.
Interactive Table: Hydrogen Bonding in Supramolecular Structures of Related Compounds
| Compound | Hydrogen Bond Type | Resulting Structure | Reference |
| Pyridine-2,6-dicarboxylic acid | O-H···O | One-dimensional chain | researchgate.netnih.gov |
| Lanthanide-bipyridine dicarboxylate | O-H···O | 3D supramolecular network | rsc.org |
| Pyrrole-2-carboxylic acid derivatives | N-H···O, C-H···O | Dimeric motifs and chains | mdpi.com |
Metallogel and Polymeric Coordination Material Formation with Related Pyridine Ligands
The ability of pyridine-based ligands to form intricate supramolecular structures extends to the creation of metallogels and coordination polymers. These materials are of significant interest due to their diverse potential applications in areas such as sensing, catalysis, and smart materials. The formation and properties of these materials are highly dependent on the structural features of the pyridine ligand, the coordination preferences of the metal ion, and the influence of non-covalent interactions.
Metallogels are a class of soft materials where metal ions and organic ligands self-assemble to form three-dimensional networks that immobilize solvent molecules. The stability and properties of these gels are often dictated by a combination of coordination bonds and weaker interactions like hydrogen bonding and π-π stacking. rsc.orgnih.gov The incorporation of metal ions can impart unique magnetic, conductive, and catalytic properties to the resulting gels. rsc.org
Coordination polymers, on the other hand, are extended crystalline structures formed by the regular repetition of a coordination complex. Their dimensionality, topology, and functionality can be tuned by carefully selecting the organic linker and the metal node. acs.orgglobethesis.comnih.gov Pyridinecarboxylic acids and their derivatives are particularly effective ligands for the construction of coordination polymers due to their versatile coordination modes. globethesis.com
Research into related pyridine ligands provides insight into the potential of this compound to form such materials. For instance, studies on pyridine N-oxides have shown that the presence of electron-donating groups on the pyridine ring promotes gelation with silver(I) ions, highlighting the crucial role of the electronic properties of the ligand. nih.govresearchgate.net The N-O group itself is also critical for gelation, as its absence prevents the formation of a gel. nih.govresearchgate.net
Furthermore, the strategic use of bis-pyridyl-bis-amide ligands has led to the successful generation of Zn(II)-based coordination polymer metallogels. acs.org The interplay between the coordination of the pyridine nitrogen atoms to the zinc centers and the hydrogen bonding capabilities of the amide groups drives the self-assembly process. acs.org Similarly, pyridine-pyrazole based ligands have been employed to create metallogels with heavy metals like Pb(II), Cd(II), and Hg(II), where the numerous nitrogen atoms facilitate effective coordination. rsc.org
The following tables summarize key findings from studies on metallogel and coordination polymer formation with related pyridine ligands, illustrating the diversity of structures and the range of metal ions that can be employed.
Metallogel Formation with Pyridine-Based Ligands
| Ligand Type | Metal Ion(s) | Resulting Material | Key Findings |
| Pyridine-based bis-tridentate ligand | Lanthanide and transition metal ions | Metallogel | Formation of thermo-responsive and mechano-responsive gels. researchgate.net |
| Pyridine-pyrazole Schiff-base ligand | Pb(II), Cd(II), Hg(II) | Metallogel (MOG) | The large number of nitrogen atoms and hydrogen bonding sites facilitate gelation. rsc.org |
| Pyridine N-oxides with electron-donating groups | Silver(I) | Metallogel | Gelation is selective for ligands with electron-donating substituents; the N-O group is essential. nih.govresearchgate.net |
| Amido-anthraquinone-pyridyloxalamide ligand | Cu(II) | Metallogel | The coordination geometry around the copper ion is crucial for gel formation. researchgate.net |
| Bis-pyridyl-bis-amide ligands | Zn(II) | Coordination polymer based metallogels | A crystal engineering approach based on hydrogen bonding and coordination leads to gel formation. acs.org |
Polymeric Coordination Material Formation with Pyridine-Based Ligands
| Ligand | Metal Ion(s) | Resulting Material | Structural Features |
| 2,4,6-Pyridine tricarboxylic acid | Bi(III) | Coordination polymer | Formation of 2D and 3D networks with varied topologies. uzh.ch |
| 2,3-Pyridinedicarboxylic acid | Cu(II) | Coordination polymer | A chain polymer is formed with tetragonally elongated octahedral Cu(II) coordination spheres. capes.gov.br |
| Pyridine-2,3-dicarboxylic acid N-oxide | Various transition metals | Coordination polymers | A variety of 1D, 2D, and 3D frameworks are formed. acs.org |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II), Ni(II), Cu(II) | Coordination polymers | Formation of 2D and 3D metal-organic frameworks with diverse topologies. nih.gov |
| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Cd(II), Cu(II), Co(II), Mn(II), Ni(II) | Coordination polymers | Extended polymeric assemblies with interweaving of the metal-organic frameworks. rsc.org |
| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D Coordination polymer | The condensed ring system of the ligand promotes the formation of a 2D polymer. mdpi.com |
| Imidazo[1,5-a]pyridine derivatives | Zn(II) | Coordination polymers | The heterocyclic scaffold shows a pronounced ability to establish π-π interactions in the solid state. nih.gov |
| Bis(1,2,3-triazolyl)pyridine macrocycles | Divalent transition metals | Self-assembled complexes | Forms ML2 complexes with pendant azide (B81097) groups. rsc.org |
| 2,6-bis(pyrazol-3-yl)pyridines | Fe(III), Ag(I) | 1D Coordination polymers | A novel approach involving a proton-coupled electron transfer (PCET) reaction leads to polymer formation. nih.gov |
These examples underscore the versatility of pyridine-based ligands in the construction of advanced supramolecular materials. The combination of a strong coordinating pyridine nitrogen, the potential for additional coordination sites from substituents like carboxylic acids, and the ability to participate in non-covalent interactions makes them powerful building blocks in supramolecular chemistry. The specific structural features of this compound, with its pyrrolidyl and carboxyl groups, suggest it would be a promising candidate for the formation of novel metallogels and coordination polymers with unique properties.
Advanced Characterization Techniques and Computational Investigations of 6 1 Pyrrolidyl Pyridine 2 Carboxylic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure of a molecule. By analyzing the interaction of electromagnetic radiation with the compound, specific structural features and functional groups can be identified.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 6-(1-Pyrrolidyl)pyridine-2-carboxylic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as picolinic acid and its derivatives. chemicalbook.comyoutube.com
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts influenced by the electron-donating pyrrolidyl group and the electron-withdrawing carboxylic acid group. chemicalbook.com The protons of the pyrrolidine ring would be observed in the upfield region, likely as multiplets due to their coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be expected to have the most downfield shift (δ 160-180 ppm). chemicalbook.com The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the carbons of the pyrrolidine ring would be found in the aliphatic region (δ 20-60 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s) | 165.0 - 170.0 |
| Pyridine H-3 | 7.0 - 7.5 (d) | 115.0 - 120.0 |
| Pyridine H-4 | 7.5 - 8.0 (t) | 138.0 - 142.0 |
| Pyridine H-5 | 6.5 - 7.0 (d) | 110.0 - 115.0 |
| Pyrrolidine N-CH₂ | 3.4 - 3.8 (t) | 45.0 - 50.0 |
| Pyrrolidine CH₂-CH₂ | 1.9 - 2.2 (m) | 25.0 - 30.0 |
Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the aromatic and aliphatic C-H bonds.
The most prominent feature would be a broad O-H stretching band from the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would be observed as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The spectrum would also show C-H stretching vibrations for the pyridine ring (around 3000-3100 cm⁻¹) and the pyrrolidine ring (around 2850-2960 cm⁻¹). libretexts.org C-N stretching vibrations from the pyrrolidine ring and the pyridine ring would also be present.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium |
| Pyrrolidine Ring | C-H Stretch | 2850 - 2960 | Medium |
| Pyridine/Pyrrolidine | C-N Stretch | 1200 - 1350 | Medium |
Note: These are typical ranges and the exact positions of the bands can be influenced by the molecular environment.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and can also reveal structural details through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 192.09. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or the pyrrolidine ring.
Interactive Data Table: Expected Mass Spectrometry Peaks for this compound
| Ion | Formula | Expected m/z | Interpretation |
| [M]⁺ | [C₁₀H₁₂N₂O₂]⁺ | 192.09 | Molecular Ion |
| [M-COOH]⁺ | [C₉H₁₁N₂]⁺ | 147.09 | Loss of carboxylic acid group |
| [M-C₄H₈N]⁺ | [C₆H₄NO₂]⁺ | 122.02 | Loss of pyrrolidine ring |
Note: The relative intensities of these peaks would depend on the ionization method and energy.
Elemental Compositional Analysis
Elemental analysis determines the percentage composition of elements in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₁₂N₂O₂, the theoretical elemental composition can be calculated.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 62.49 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.58 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.65 |
| Total | 192.218 | 100.00 |
Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules. These methods are often used in conjunction with experimental techniques to provide a more complete understanding of a compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations could be employed to determine various quantum mechanical properties.
These calculations can predict optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. arabjchem.org Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. umsl.edu Studies on similar pyridine dicarboxylic acid derivatives have shown that these computational approaches can accurately predict structural parameters and electronic properties. ambeed.com
Molecular Docking and Receptor Interaction Modeling, using related compound examples
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target receptor. For derivatives of pyridine-carboxylic acid, molecular docking studies have provided significant insights into their potential as therapeutic agents by elucidating their interactions with biological targets.
Computational docking analyses of various pyridine carboxylic acid analogs have been performed to understand their mechanism of action against several biological targets, including enzymes and receptors. For example, docking studies on pyrazolopyridine derivatives, which share a heterocyclic nitrogen-containing core, have been conducted to evaluate their anti-inflammatory potential by modeling their interaction with the cyclooxygenase-2 (COX-2) receptor. fip.org These studies help in identifying key interactions at the receptor's binding site. fip.org Similarly, morpholinium 2,6-pyridine dicarboxylate has been docked with cyclooxygenase 1 (COX-1) and COX-2 to assess its anti-inflammatory activity. pnrjournal.com
The process involves preparing the 3D structures of both the ligand (the pyridine derivative) and the protein target. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). pnrjournal.com Computational software is then used to fit the ligand into the protein's binding site, calculating the most stable conformations and their binding energies. scispace.comuran.ua
Key interactions observed in these docking studies often involve hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The pyridine ring itself, being electron-deficient, can participate in π-π stacking with aromatic amino acid residues in the receptor pocket. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor and can also coordinate with metal ions within an enzyme's active site. nih.gov For instance, in studies of histamine (B1213489) H3 receptor (H3R) ligands, an electrostatic interaction between a cationic amine and the aspartic acid residue Asp114 is crucial for binding. mdpi.com Furthermore, hydrogen bonding with residues like Tyr374 and π-stacking interactions with Trp371 are also significant. mdpi.com
In the context of retinoic acid receptors (RARs), molecular modeling has been used to understand the flexibility and conformational freedom of ligands within the binding pocket. rsc.org Docking studies of synthetic retinoid analogues revealed that the loss of key polar interactions, such as those involving the carboxylic acid group, leads to a significant reduction in biological activity. rsc.org The binding modes of ligands within the RARγ binding pocket, for example, are stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.com
Table 1: Examples of Molecular Docking Studies on Related Pyridine Derivatives
| Compound/Class | Target Protein | Key Interactions/Findings | Reference(s) |
|---|---|---|---|
| Pyrazolopyridine derivatives | Cyclooxygenase-2 (COX-2) | Interaction with the COX-2 receptor binding site demonstrated potential anti-inflammatory activity. | fip.org |
| Morpholinium 2,6-pyridine dicarboxylate | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Docking studies were used to evaluate and understand the anti-inflammatory activity of the compounds. | pnrjournal.com |
| Substituted Purine Analogues | Histamine H3 Receptor (H3R) | Electrostatic interaction with Asp114; hydrogen bonding with Tyr374; π-stacking with Trp371. | mdpi.com |
| Proline & Prolinamide Isomers | Clostridium histolyticum collagenase | Docking revealed potential as collagenase inhibitors, with D(S,R) prolinamide showing the highest binding energy. | scispace.com |
| Synthetic Retinoid Analogues (EC19, EC23) | Retinoic Acid Receptors (RARα, β, γ) | Docking predicted binding modes and receptor specificity, highlighting the importance of polar interactions from the carboxylic acid group for activity. | rsc.org |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | Bacterial TrmD | Docking was used to investigate the probable mechanism of action for antimicrobial activity. | uran.ua |
Thermochemical Studies
Experimental techniques like static bomb combustion calorimetry and Calvet microcalorimetry are employed to determine the standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔsubH°m), respectively. acs.org For instance, the standard molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid have been determined to be -(580.6 ± 5.0) kJ·mol⁻¹ and -(608.0 ± 6.1) kJ·mol⁻¹, respectively. acs.org The enthalpy of formation for crystalline pyridine-2,3-dicarboxylic acid was measured at -(733.1 ± 2.0) kJ·mol⁻¹. acs.org These values are fundamental for assessing the energetic stability of the molecules.
Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental data. acs.orgresearchgate.net These computational studies can predict the most stable molecular geometries and access relative stabilities, often showing good correlation with experimental results. acs.org
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of pyridine carboxylic acids and their derivatives. rsc.orgmdpi.com TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. mdpi.com For example, studies on N-oxides of various pyridine carboxylic acids showed that many decompose after melting or during evaporation. researchgate.net DSC can detect transitions such as melting and solid-solid phase transitions, providing data on their corresponding temperatures and enthalpies. researchgate.net For nicotinic acid (pyridine-3-carboxylic acid), DSC has been used to measure its heat capacity over a range of temperatures in both solid and liquid states. researchgate.net
The thermal stability of coordination complexes and salts of pyridine carboxylic acids has also been investigated. rsc.orgmdpi.com TGA and DSC analyses of squaric acid complexes with picolinic, nicotinic, and isonicotinic acid confirmed their high thermal stability. rsc.org For this compound, the presence of the pyrrolidine substituent would be expected to influence its thermal properties compared to unsubstituted picolinic acid. The increased molecular weight and altered intermolecular interactions would likely affect its melting point, enthalpy of sublimation, and decomposition pattern.
Table 2: Experimental Thermochemical Data for Related Pyridine Dicarboxylic Acids
| Compound | Method | Parameter | Value (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| Pyridine-2,5-dicarboxylic acid | Combustion Calorimetry & Calvet Microcalorimetry | Standard molar enthalpy of formation (gas) | -(580.6 ± 5.0) | acs.org |
| Pyridine-2,6-dicarboxylic acid | Combustion Calorimetry & Calvet Microcalorimetry | Standard molar enthalpy of formation (gas) | -(608.0 ± 6.1) | acs.org |
| Pyridine-2,3-dicarboxylic acid | Combustion Calorimetry | Standard molar enthalpy of formation (crystal) | -(733.1 ± 2.0) | acs.org |
Patent Landscape and Emerging Research Trends for 6 1 Pyrrolidyl Pyridine 2 Carboxylic Acid Derivatives
Analysis of Recent Patent Filings in Medicinal Chemistry
The patent literature of the last decade shows a significant interest in pyridine (B92270) carboxylic acid derivatives as potent enzyme inhibitors. nih.gov This trend is a testament to the scaffold's versatility in medicinal chemistry, driven by features like the nitrogen atom in the pyridine ring which can enhance solubility and bioavailability, and the carboxylic acid group which can act as a key interaction point with biological targets. nih.govresearchgate.net
A meticulous analysis of patent filings reveals that derivatives based on pyridine carboxylic acid are frequently investigated for their roles in treating a wide array of conditions, including cancer, infections, and inflammatory diseases. nih.govnih.gov Pharmaceutical leaders such as Bristol-Myers Squibb, Novartis, and Pfizer have been prominent in filing patents for small molecule kinase inhibitors, a class where pyridine-based scaffolds are common. nih.govpharmaceutical-technology.com These patents often claim a core heterocyclic structure, such as a pyrrolopyridine or similar bicyclic system, with a broad range of substitutions, aiming to protect a significant chemical space around a promising lead compound. nih.gov
The focus on enzyme inhibition is a recurring theme. For instance, numerous patents protect small molecule inhibitors targeting specific protein kinases like DNA-dependent protein kinase (DNA-PK) or Janus kinase 3 (JAK3), which are crucial in cancer and autoimmune diseases, respectively. nih.govnih.gov These filings typically include data on the compounds' inhibitory activity and selectivity, underscoring the drive to develop targeted therapies. nih.gov
Below is a table representing the typical focus of patent filings for related heterocyclic compounds in medicinal chemistry.
| Patent Focus Area | Therapeutic Target Class | Indicative Disease Area | Key Patenting Organizations |
| Kinase Inhibition | Protein Kinases (e.g., PI3K, DNA-PK, JAK3) | Oncology, Autoimmune Disorders | Bristol-Myers Squibb, Pfizer, Novartis, Infinity Pharmaceuticals nih.govpharmaceutical-technology.comnih.govnih.gov |
| Enzyme Inhibition | Proteases, Other Enzymes (e.g., InhA) | Antiviral (HCV), Antibacterial (Tuberculosis) | Not explicitly named for all targets, but a major focus of pharmaceutical research. nih.govnih.govnih.gov |
| Receptor Modulation | Cannabinoid Receptors | Pain, Neurological Disorders | Research entities exploring GPCRs. google.com |
These patents collectively highlight a strategic emphasis on developing inhibitors for well-validated biological targets, leveraging the favorable physicochemical properties of the pyridine carboxylic acid scaffold. nih.gov
Patenting Strategies for Novel Drug Candidates
The journey of a novel drug candidate from laboratory synthesis to market is underpinned by a robust intellectual property (IP) strategy. For small molecules like derivatives of 6-(1-Pyrrolidyl)pyridine-2-carboxylic acid, this strategy is multifaceted, aiming to create a protective "moat" around the invention to justify the significant investment in research and development. caldwelllaw.comoblon.com The primary forms of patent protection are crucial for pharmaceutical innovation. techtarget.com
Key patenting strategies include:
Composition of Matter Patents : This is the most coveted form of protection, covering the novel chemical entity (NCE) itself. techtarget.com It grants the patent holder exclusive rights to the molecule, preventing others from making, using, or selling it for a period of typically 20 years from the filing date. techtarget.com Early filing is critical in the competitive small molecule space. caldwelllaw.com
Method of Use Patents : These patents cover the application of a known or novel compound for treating a specific disease. techtarget.comcaldwelllaw.com This strategy is particularly valuable for drug repositioning, where an existing drug is found to be effective for a new medical indication after its original composition of matter patent has expired. caldwelllaw.com
Process Patents : Protection can also be sought for the specific method or process used to synthesize the compound. patentpc.com A novel, more efficient, or stereoselective synthesis route for a this compound derivative could be a valuable asset, even if the final compound is known. patentpc.com
Formulation Patents : These patents cover the specific formulation of the drug product, such as a particular tablet composition, a controlled-release capsule, or an injectable solution. This can provide an additional layer of protection. techtarget.com
A comprehensive IP strategy often involves filing for multiple types of patents to build a dense patent portfolio around a lead candidate. This approach maximizes the period of market exclusivity, which is essential for recouping development costs. oblon.com
The following table summarizes the primary types of patent protections available for new drug candidates.
| Type of Patent | Scope of Protection | Strategic Importance |
| Composition of Matter | The novel molecule itself. | Provides the broadest and strongest protection for a new drug. techtarget.com |
| Method of Use | The specific medical application of the drug. | Enables drug repositioning and extends market exclusivity. caldwelllaw.com |
| Process | The unique method of manufacturing the drug. | Protects innovation in synthesis and can provide a competitive edge. patentpc.com |
| Formulation | The final composition of the drug product. | Protects the specific delivery method and can improve patient compliance. techtarget.com |
Emerging Research Directions and Future Perspectives
The structural framework of this compound serves as a launchpad for several exciting research trajectories. The future development of derivatives from this scaffold is likely to capitalize on the rich pharmacological history of its constituent parts—the pyrrolidine (B122466) ring and the pyridine carboxylic acid core. nih.govnih.gov
One of the most promising avenues is the continued exploration of these compounds as enzyme inhibitors. nih.gov While kinase inhibition for oncology is a well-established area caldwelllaw.com, there is vast potential in targeting other enzyme classes. For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an enzyme from Mycobacterium tuberculosis, suggesting a potential role in developing new anti-tuberculosis agents. nih.gov
A critical area of future research will be the systematic exploration of stereochemistry. The pyrrolidine ring contains chiral centers, and the spatial orientation of its substituents can dramatically alter the biological activity and binding mode of a drug candidate. nih.govresearchgate.net Future research will likely focus on the stereoselective synthesis of different isomers of this compound derivatives to identify the optimal geometry for specific biological targets, thereby improving potency and selectivity. mdpi.com
Furthermore, the broad biological activities associated with both pyrrolidine and pyridine scaffolds suggest that their combination could yield drugs for a wide range of therapeutic areas beyond enzyme inhibition. researchgate.netnih.govfrontiersin.org These include:
Antiviral agents , particularly for viruses like Hepatitis C, where pyrrolidine-containing molecules have already proven effective. nih.govmdpi.com
Anti-inflammatory drugs , building on the known anti-inflammatory properties of certain pyridine derivatives. nih.gov
Central Nervous System (CNS) agents , leveraging the ability of small molecules to cross the blood-brain barrier and modulate CNS targets.
The table below outlines potential future research directions for derivatives of this scaffold.
| Emerging Research Area | Potential Molecular Target(s) | Therapeutic Application |
| Targeted Enzyme Inhibition | Novel Kinases, Proteases, InhA | Oncology, Infectious Diseases nih.govcaldwelllaw.com |
| Stereochemistry-Activity Relationship | Enantioselective Protein Pockets | Improved Potency and Selectivity nih.govresearchgate.net |
| Antiviral Drug Discovery | Viral Proteases (e.g., HCV NS3/4A) | Hepatitis C, Other Viral Infections nih.govmdpi.com |
| Anti-inflammatory Agents | Cyclooxygenase (COX), Cytokines | Rheumatoid Arthritis, Inflammatory Disorders nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
